molecular formula C18H10BrNO2S B2867762 6-bromo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one CAS No. 106578-11-4

6-bromo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one

Cat. No.: B2867762
CAS No.: 106578-11-4
M. Wt: 384.25
InChI Key: DBCLNKCCOYAIEY-UHFFFAOYSA-N
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Description

6-Bromo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one is a synthetic coumarin derivative featuring a bromine atom at position 6 of the coumarin core and a 2-phenyl-substituted thiazole ring at position 2. The coumarin scaffold provides a planar aromatic system, while the bromine enhances electron-withdrawing properties, and the thiazole moiety introduces hydrogen-bonding and π-π stacking capabilities, critical for interactions with biological targets .

Properties

IUPAC Name

6-bromo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrNO2S/c19-13-6-7-16-12(8-13)9-14(18(21)22-16)15-10-23-17(20-15)11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCLNKCCOYAIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The Hantzsch thiazole synthesis involves condensation of bromoacetylcoumarin with phenylthiosemicarbazide or thiourea derivatives. The general pathway proceeds as follows:

  • Nucleophilic attack : Thiosemicarbazide attacks the α-carbon of the bromoacetyl group.
  • Cyclization : Intramolecular thioether formation yields the thiazole ring.

Experimental Protocol

Step 1 : Synthesis of 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one

  • Reactants : 6-Bromo-3-acetylcoumarin, bromine in acetic acid.
  • Conditions : 0–5°C, 2 h, 72% yield.

Step 2 : Thiazole ring formation

  • Reactants : Bromoacetylcoumarin (2.5 mmol), benzophenone thiosemicarbazone (2.5 mmol).
  • Solvent : Chloroform-ethanol (2:1).
  • Conditions : Reflux (60°C, 1.5 h), pH adjustment to 7–8 with ammonia.
  • Yield : 69%.

Key Data :

Parameter Value Source
Reaction Time 1.5–3 h
Temperature 60–80°C
Purification Ethanol-chloroform (1:3)

Thiosemicarbazone Cyclization Route

Methodology

This approach utilizes thiosemicarbazones derived from 3-acetylcoumarin, which undergo cyclization with α-haloketones (e.g., phenacyl bromide).

Representative Procedure :

  • Synthesis of 3-acetylcoumarin thiosemicarbazone :
    • Reactants : 3-Acetyl-6-bromo-2H-chromen-2-one, thiosemicarbazide.
    • Conditions : Ethanol, reflux, 3 h, 80% yield.
  • Cyclization with phenacyl bromide :
    • Reactants : Thiosemicarbazone (1 eq), phenacyl bromide (1 eq).
    • Solvent : Dimethylformamide (DMF).
    • Conditions : 100°C, 2 h, sodium acetate buffer.
    • Yield : 62–78%.

Structural Validation :

  • IR : 1727 cm⁻¹ (coumarin C=O), 1639 cm⁻¹ (thiazole C=N).
  • 1H NMR : δ 7.13–8.54 (aromatic protons), 12.05 ppm (NH).

Hydrazonoyl Chloride-Mediated Cycloaddition

Reaction Design

Hydrazonoyl chlorides serve as 1,3-dipoles in [3+2] cycloadditions with thiohydrazonates, forming thiazoles.

Procedure :

  • Generate thiohydrazonate intermediate :
    • Reactants : 3-Acetylcoumarin, methyl hydrazinecarbodithioate.
    • Conditions : 2-Propanol, room temperature, 3 h.
  • Cycloaddition with phenylhydrazonoyl chloride :
    • Reactants : Thiohydrazonate (1 eq), phenylhydrazonoyl chloride (1 eq).
    • Solvent : Xylene.
    • Conditions : Reflux, 3 h, triethylamine catalyst.
    • Yield : 75–80%.

Advantages :

  • Regioselective thiazole formation.
  • Tolerance for electron-withdrawing substituents.

Alternative Pathways: Pyrazolo-Thiazole Hybrids

Coumarin-Pyrazole Intermediates

Pyrazole-thiazole hybrids offer an indirect route, though with lower yields (48–55%).

Example :

  • Reactants : 6-Bromo-3-(1H-pyrazol-3-yl)coumarin, phenylisothiocyanate.
  • Conditions : 1,4-Dioxane, reflux, 3 h.
  • Product : 2-Oxo-N-(4-phenylthiazol-2-yl)coumarin-3-carboxamide.

Comparative Analysis of Methods

Method Yield (%) Time (h) Key Advantage Limitation
Hantzsch Synthesis 69–80 1.5–3 High regioselectivity Requires toxic bromine
Thiosemicarbazone Route 62–78 2–3 Mild conditions Multi-step synthesis
Cycloaddition 75–80 3 Atom economy High-temperature reflux
Pyrazole Hybrids 48–55 3–4 Structural diversity Low yield

Chemical Reactions Analysis

Cyclocondensation Reactions with Amines and Hydrazines

This compound undergoes cyclocondensation with nitrogen-containing nucleophiles to form fused heterocyclic systems. Key reactions include:

Table 1: Cyclocondensation Products and Conditions

ReactantProduct StructureConditionsYieldReference
3-Amino-1,2,4-triazole Triazolo[1,5-a]pyrimidin-7-yl derivativeAcetic acid, reflux, 8–10 hrs68–75%
5-Amino-tetrazoleTetrazolo[1,5-a]pyrimidin-7-yl derivativeAcetic acid, reflux, 8–10 hrs72%
2-AminobenzimidazoleBenzo imidazo[1,2-a]pyrimidin-4-ylAcetic acid, reflux, 8–10 hrs65%

These reactions typically proceed via nucleophilic attack at the α,β-unsaturated carbonyl group, followed by cyclization.

Hydrazine-Based Modifications

Hydrazine derivatives react with the α,β-unsaturated ketone to form pyrazole-containing analogs:

Table 2: Hydrazine Reaction Outcomes

ReagentProductConditionsYieldReference
Hydrazine hydrate6-Bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-oneEthanol, reflux, 4 hrs78%
Phenylhydrazine6-Bromo-3-(1-phenyl-1H-pyrazol-3-yl)Ethanol, reflux, 4 hrs82%

The reaction mechanism involves hydrazine attack at the carbonyl carbon, followed by cyclization to form the pyrazole ring.

Thiosemicarbazide Cyclizations

Thiosemicarbazides react with the compound to form thiazole derivatives via Hantzsch thiazole synthesis:

Table 3: Thiazole Derivative Synthesis

ThiosemicarbazideProductConditionsYieldReference
4-Chlorobenzylidene thiosemicarbazoneThiazole-chromenone hybridChloroform/EtOH (2:1), 60°C, 2 hrs69%
2-Chlorobenzylidene thiosemicarbazoneThiazole-chromenone with Cl substituentChloroform/EtOH (3:1), 60°C, 3 hrs71%

These reactions proceed via cyclocondensation, forming a thiazole ring fused to the chromenone scaffold.

Sulfonohydrazide Formation

Reactions with sulfonohydrazides yield hybrid structures with anti-inflammatory potential:

Table 4: Sulfonohydrazide Derivatives

ReagentProductConditionsYieldReference
Benzohydrazide2-Oxo-2H-chromene-6-sulfonohydrazideEthanol, reflux, 6 hrs65%

The reaction involves nucleophilic substitution at the sulfonyl group, followed by coupling with the chromenone-thiazole core.

Halogen Exchange and Cross-Coupling

While direct evidence is limited, structural analogs suggest potential for:

  • Suzuki-Miyaura coupling : Bromine at position 6 can undergo palladium-catalyzed cross-coupling with aryl boronic acids.

  • Nucleophilic aromatic substitution : Bromine substitution with amines or thiols under basic conditions.

Mechanistic Insights

  • Solvent Effects : Polar solvents (e.g., ethanol, acetic acid) enhance reaction rates by stabilizing intermediates.

  • Catalysis : Acidic conditions (e.g., HCl, acetic acid) facilitate protonation of the carbonyl oxygen, increasing electrophilicity.

  • Stereochemistry : Products often adopt E-configurations at double bonds, as confirmed by X-ray crystallography .

Key Spectral Data for Reaction Monitoring

  • IR Spectroscopy : C=O stretches at 1,725–1,735 cm⁻¹ and C=N stretches at 1,605–1,610 cm⁻¹ confirm reaction progression.

  • ¹H-NMR : Distinct signals for pyrazole (δ 8.40–8.54 ppm) and thiazole (δ 7.13–7.73 ppm) protons validate product formation .

This compound’s reactivity highlights its utility as a scaffold for generating bioactive heterocycles. Further studies could explore its use in metal-catalyzed transformations or photochemical reactions.

Scientific Research Applications

6-bromo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. The thiazole ring and chromenone core can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazole Derivatives

  • 6-Bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one : Replacing the phenyl group with a methyl group on the thiazole reduces steric bulk and hydrophobicity. This analogue exhibits lower antitumor activity (IC₅₀ > 10 µM) compared to the phenyl-substituted parent compound, highlighting the importance of aromatic substituents for target binding .
  • 3-(2-Amino-1,3-thiazol-4-yl)-6-bromo-2H-chromen-2-one: The amino group on the thiazole enhances hydrogen-bonding capacity. Crystallographic data reveal a planar structure with intermolecular N–H···O hydrogen bonds, improving solubility and bioavailability compared to the phenyl analogue .

Heterocycle-Substituted Analogues

  • Pyrazole Derivatives (e.g., 12b) : Compound 12b (6-bromo-3-(1,3-diphenyl-1H-pyrazole-4-carbonyl)-2H-chromen-2-one) replaces the thiazole with a diphenylpyrazole-carbonyl group. This modification increases molecular weight (471.30 g/mol) and introduces additional π-stacking interactions, resulting in moderate antitumor activity (IC₅₀ = 4.90 µM) .
  • Thiadiazole Derivatives (e.g., 18b) : The 1,3,4-thiadiazole ring in 18b introduces sulfur-based electronegativity, enhancing interactions with metal ions in enzyme active sites. However, its bulkier structure reduces cell permeability, leading to lower potency (IC₅₀ = 4.90 µM) compared to thiazole derivatives .

Substituent-Modified Analogues

  • Nitro-Substituted Coumarins (e.g., 5302-90-9) : The addition of a nitro group at position 6 (alongside bromine) creates a highly electron-deficient system, improving reactivity in electrophilic substitutions but reducing metabolic stability .
  • Methoxy-Substituted Derivatives (e.g., 263364-78-9) : A methoxy group at position 4 increases lipophilicity (logP = 6.6) and enhances blood-brain barrier penetration, though this may also elevate toxicity risks .

Key Research Findings

Antitumor Activity

  • The parent compound’s derivatives, such as pyrazolo[1,5-a]pyrimidine 7c and thiazole 23g, exhibit potent activity against HEPG2 liver carcinoma cells, with IC₅₀ values of 2.70 µM and 3.50 µM, respectively. The phenyl-thiazole group in 23g contributes to strong DNA intercalation, while 7c’s pyrimidine ring enables kinase inhibition .
  • 3-Acetyl-6-bromo-2H-chromen-2-one (precursor to many derivatives) shows moderate activity (IC₅₀ = 8.20 µM), underscoring the necessity of heterocyclic substitutions for enhanced efficacy .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Hydrogen Bond Acceptors Rotatable Bonds
Parent Compound 323.16 3.1 4 2
6-Bromo-3-(4-fluorenyl-thiazol) 472.40 6.6 4 2
12b (Pyrazole) 471.30 4.8 5 5

Higher logP values correlate with improved membrane permeability but may reduce aqueous solubility .

Biological Activity

6-Bromo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one is a heterocyclic compound that integrates a chromenone structure with a thiazole moiety. Its molecular formula is C21H11BrN3O2SC_{21}H_{11}BrN_{3}O_{2}S with a molecular weight of approximately 468.3 g/mol. The presence of the bromine atom at the sixth position enhances its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The unique structure of this compound allows for diverse interactions with biological targets. The combination of the chromenone and thiazole moieties may enhance its bioactivity compared to simpler derivatives. Below is a summary of its structural features:

Feature Description
Molecular Formula C21H11BrN3O2SC_{21}H_{11}BrN_{3}O_{2}S
Molecular Weight 468.3 g/mol
Key Structural Components Chromenone core, Thiazole ring, Bromine substituent

Biological Activities

Research has demonstrated that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to this structure. For instance, derivatives containing thiazole rings have shown significant antibacterial and antifungal activities. The introduction of different substituents can modulate these activities:

Compound Activity Tested Strains
6-bromo derivativesSignificant antibacterialVarious bacterial strains
Thiazole derivativesAntifungalFungal strains

A study indicated that certain derivatives exhibited comparable effectiveness to standard antimicrobial agents, highlighting the potential for developing new therapeutic agents based on this compound .

Anticancer Activity

The anticancer potential of this compound has been investigated against various human cancer cell lines. Notable findings include:

  • Cytotoxicity Studies : Compounds derived from this structure have been tested against human liver carcinoma (HEPG2) and other cancer cell lines.
    • IC50 values indicate the concentration required to inhibit cell growth by 50%. For example:
      • Compound with thiazole moiety showed IC50 values ranging from 2.70 µM to 4.90 µM against HEPG2 cells .
  • Mechanisms of Action : The biological activity is often linked to the compound's ability to interact with specific cellular targets, potentially disrupting cancer cell proliferation pathways.

Case Studies

Recent studies have focused on synthesizing novel derivatives based on the core structure of this compound to enhance its biological activity:

  • A study synthesized various thiazole-containing compounds and evaluated their anticancer effects against multiple cell lines, revealing promising results for some derivatives .
  • Another investigation assessed the compound's anti-inflammatory properties alongside its antimicrobial effects, suggesting broad-spectrum therapeutic potential .

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